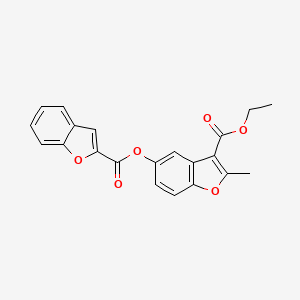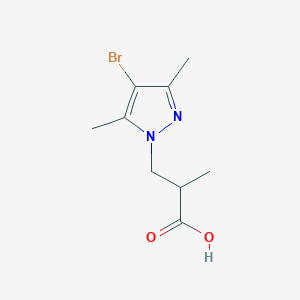
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid" is a derivative of pyrazole, a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in pharmaceutical chemistry. The bromo and methyl substituents on the pyrazole ring, along with the propanoic acid moiety, suggest potential for unique chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of pyrazole derivatives can be complex, involving regiospecific reactions and careful control of reaction conditions. For instance, the synthesis of related compounds, such as 3-[5-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid, requires regiospecificity and is confirmed by single-crystal X-ray analysis . Similarly, the synthesis of 4-bromo-2-(1-substituted-5-aryl-pyrazolin-3yl)-naphthalen-1-ols involves a reaction in DMSO with iodine, followed by crystallization from an ethanol acetic acid mixture . These methods highlight the importance of reaction media, temperature, and purification techniques in obtaining the desired pyrazole derivatives.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed using spectroscopic techniques and single-crystal X-ray analysis. For example, compound was confirmed by X-ray analysis due to the difficulty of identifying regioisomers spectroscopically. The crystal structure can reveal important features such as hydrogen-bonded dimers in the case of carboxylic acid groups . Additionally, the molecular structure influences the physical properties and potential intermolecular interactions, as seen in antipyrine-like derivatives .
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including interactions with primary and secondary amino functions to form stable adducts suitable for chromatographic analysis . The reactivity of the bromo substituent in the pyrazole ring can also facilitate further chemical modifications, as seen in the synthesis of bromo-substituted naphthalen-1-ols . These reactions are often optimized by adjusting parameters such as temperature and reagent concentration.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the presence of a carboxylic acid group can lead to the formation of dimers and affect solubility and melting point . The substituents on the pyrazole ring can also impact the compound's stability, reactivity, and potential biological activity. The antimicrobial activities of some pyrazole derivatives have been explored, indicating their significance in medicinal chemistry .
Scientific Research Applications
Synthesis and Organic Chemistry
- Multi-Component Synthesis: A one-pot, multi-component condensation method was developed for synthesizing derivatives of 3,5-dimethyl-1H-pyrazole, showcasing efficient yields and environmentally friendly processes (Xiao, Lei, & Hu, 2011).
- Regioselective Synthesis: Research into the regioselective synthesis of halomethylated pyrazolo[1,5-a]pyrimidines and aryl[heteroaryl]pyrazolo[1,5-a]pyrimidines includes the use of 3-amino-5-methyl-1H-pyrazole (Martins et al., 2009).
Corrosion Inhibition
- Corrosion Inhibitors: A study on bipyrazolic-type organic compounds, including 3,5-dimethyl-1H-pyrazole derivatives, explored their potential as corrosion inhibitors, using density functional theory (DFT) to elucidate their efficiencies and reactive sites (Wang et al., 2006).
Biological Activity
- Antibacterial Activity: New 3,5-dimethyl-1H-pyrazole derivatives were synthesized and exhibited good antibacterial activity against several bacterial species (Al-Smaisim, 2012).
- Anticancer Activity: Synthesis and evaluation of new heterocyclic compounds based on 1-cyanoacetyl-3,5-dimethylpyrazole were conducted, with some compounds showing promising anticancer activity (Metwally, Abdelrazek, & Eldaly, 2016).
Molecular Interactions
- Drug Candidates: Pyrazole-based drug molecules, including 3,5-dimethyl-1H-pyrazole derivatives, were evaluated for their interactions against S. aureus DNA gyrase, revealing potential antimicrobial activities (Shubhangi et al., 2019).
Mechanism of Action
The mechanism of action of pyrazole derivatives is not specifically known, but they have been used in the study of the mechanism of action of several drugs, as well as in the development of new drugs.
Safety and Hazards
properties
IUPAC Name |
3-(4-bromo-3,5-dimethylpyrazol-1-yl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c1-5(9(13)14)4-12-7(3)8(10)6(2)11-12/h5H,4H2,1-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLIXBYMKOSUCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC(C)C(=O)O)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

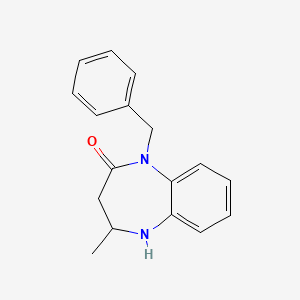
![2-(Benzo[d][1,3]dioxol-5-yl)-2-oxoacetaldehyde hydrate](/img/no-structure.png)
![N-(2-chlorophenyl)-7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carboxamide](/img/structure/B3013281.png)
![6-Benzyl-3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B3013285.png)
![N-(benzo[d]thiazol-2-yl)-2-((1-(2,3-dimethylphenyl)-1H-imidazol-2-yl)thio)acetamide](/img/structure/B3013286.png)
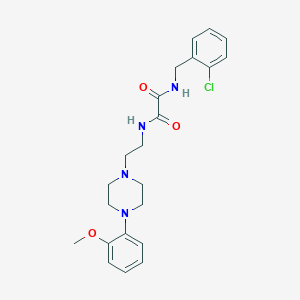
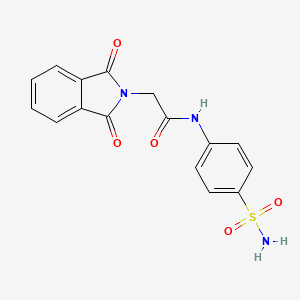
![N-(2,3-dimethylphenyl)-1-[(3-isopropyl-2-oxo-2,3-dihydro-1,3-benzothiazol-6-yl)sulfonyl]piperidine-4-carboxamide](/img/structure/B3013289.png)
![3-[3-bromo-4-oxo-2-(propan-2-yl)pyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]propanoic acid](/img/structure/B3013290.png)
![4-[4-(2-Chlorophenyl)sulfonylpiperazin-1-yl]-5-fluoro-6-methylpyrimidine](/img/structure/B3013292.png)
![N-(3,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B3013293.png)
![N-[(E)-2-{4-[5-(2,4-dichlorophenyl)furan-2-yl]-1,3-thiazol-2-yl}ethenyl]aniline](/img/structure/B3013295.png)
![(2Z)-2-[(acetyloxy)imino]-N-(3,5-dimethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B3013298.png)
